4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride
Description
4-[(Benzyloxy)methyl]-4-fluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by a benzyloxy methyl group and a fluorine atom at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₇ClFNO, with a molecular weight of 297.35 g/mol (derived from piperidine core modifications) . This compound is notable for its applications in pharmaceutical synthesis, particularly in analgesic drug development, owing to piperidine’s role in modulating central nervous system targets .
Properties
Molecular Formula |
C13H19ClFNO |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
4-fluoro-4-(phenylmethoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13(6-8-15-9-7-13)11-16-10-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
InChI Key |
YUYLPUCNQAKIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(COCC2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination via Displacement Reactions
Introduction of the Benzyloxymethyl Group
Alkylation of Piperidine Derivatives
The benzyloxymethyl (-CH₂OBn) group is typically introduced via alkylation of a piperidine precursor. For instance, 4-fluoropiperidine intermediates react with benzyl chloromethyl ether (ClCH₂OBn) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction proceeds in solvents like N,N-dimethylformamide (DMF) or ethanol at 75–100°C.
Experimental Example :
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative route, coupling 4-fluoropiperidin-4-methanol with benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method ensures stereochemical retention but requires anhydrous conditions and tetrahydrofuran (THF) as the solvent.
Protective Group Strategies
tert-Butoxycarbonyl (Boc) Protection
The Boc group is widely used to protect the piperidine nitrogen during fluorination and alkylation steps. For example, tert-butyl 4-fluoropiperidine-1-carboxylate is synthesized via Boc protection of 4-fluoropiperidine, enabling subsequent functionalization without side reactions at the nitrogen. Deprotection with hydrochloric acid (HCl) in dioxane yields the free base, which is then converted to the hydrochloride salt.
Benzyl Group Removal
Post-synthesis, the benzyl group in the benzyloxymethyl moiety is removed via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (HBr/AcOH). However, retention of the benzyl group is required for the final target compound, making this step unnecessary in this synthesis.
Hydrochloride Salt Formation
The final step involves treating the free base 4-[(benzyloxy)methyl]-4-fluoropiperidine with hydrogen chloride (HCl) in a solvent such as diethyl ether or dichloromethane. The hydrochloride salt precipitates and is purified via recrystallization from ethanol/water mixtures.
Typical Conditions :
-
HCl Source : 4 M HCl in dioxane
-
Solvent : Dichloromethane, 0°C to room temperature
Comparative Analysis of Synthetic Routes
The table below summarizes two representative pathways for synthesizing 4-[(benzyloxy)methyl]-4-fluoropiperidine hydrochloride :
| Step | Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 85–95% | High selectivity | Requires deprotection step |
| 2 | Fluorination | CsF, DMA, 85°C, 12 h | 58–84% | Compatible with Boc group | High temperature required |
| 3 | Alkylation | ClCH₂OBn, K₂CO₃, DMF, 75°C | 60–75% | Straightforward protocol | Competing elimination possible |
| 4 | Salt formation | HCl (g), Et₂O, 0°C | >90% | High purity | Moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group or to alter the piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a catalyst.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction can yield piperidine derivatives without the benzyloxy group.
Substitution: Substitution reactions can produce various fluorinated or non-fluorinated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Dopamine Receptor Antagonism
- Recent studies have indicated that derivatives of benzyloxy piperidine compounds can act as antagonists for the dopamine D4 receptor. This receptor is implicated in various neurological conditions, including schizophrenia and drug addiction. The compound has shown promising results in reducing dyskinesia in animal models, suggesting potential use in treating movement disorders .
-
Cancer Research
- The compound has been explored for its role in inhibiting mutant-selective epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. In vitro studies demonstrated that compounds similar to 4-[(Benzyloxy)methyl]-4-fluoropiperidine hydrochloride can effectively inhibit tumor cell proliferation by targeting these receptors .
- Inflammatory Diseases
Case Studies
-
Dopamine D4 Receptor Antagonist Study
- A significant study involved the synthesis and evaluation of a series of benzyloxy piperidine derivatives as D4 receptor antagonists. The lead compound demonstrated an IC50 value of 96 nM, indicating strong binding affinity and selectivity for the D4 receptor. In vivo testing on a 6-OHDA mouse model showed dose-dependent reductions in abnormal involuntary movements, highlighting its potential for treating dyskinesia .
-
EGFR Inhibition in Cancer Models
- In another study focusing on mutant-selective EGFR inhibitors, compounds structurally related to this compound were tested for their pharmacokinetic profiles and efficacy against tumors expressing mutant EGFR. Results indicated that these compounds maintained effective plasma concentrations over extended periods, suggesting they could be viable candidates for further clinical development .
Data Tables
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the fluorine atom can enhance metabolic stability and bioavailability. The compound may modulate signaling pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
| Compound Name | Molecular Formula | Substituents/R-Groups | Key Functional Features |
|---|---|---|---|
| 4-[(Benzyloxy)methyl]-4-fluoropiperidine HCl | C₁₃H₁₇ClFNO | 4-Fluoropiperidine, benzyloxy methyl | Ether linkage, fluorine-enhanced stability |
| 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine HCl | C₁₂H₁₅Cl₂FN | 4-Fluoropiperidine, 4-chlorobenzyl | Chlorine substituent (lipophilic) |
| 4-(4-Fluorobenzoyl)piperidine HCl | C₁₂H₁₃ClFNO | 4-Fluoropiperidine, 4-fluorobenzoyl | Ketone group (electron-withdrawing) |
| 4-(4-Methylbenzoyl)piperidine HCl | C₁₃H₁₈ClNO | Piperidine, 4-methylbenzoyl | Methylbenzoyl (moderate lipophilicity) |
| 4-Phenylmethoxypiperidine HCl | C₁₂H₁₈ClNO | Piperidine, phenylmethoxy | Lacks fluorine, simple ether substituent |
Pharmacological and Physicochemical Properties
- Lipophilicity: The benzyloxy methyl group in the target compound introduces moderate lipophilicity, while the fluorine atom enhances metabolic stability by resisting oxidative degradation . 4-(4-Fluorobenzoyl)piperidine HCl () contains a ketone, which reduces lipophilicity compared to ethers but may improve solubility in polar solvents .
- Synthetic Accessibility: The benzyloxy group in the target compound is typically introduced via nucleophilic substitution or Mitsunobu reactions, whereas benzoyl derivatives (e.g., ) require Friedel-Crafts acylation or coupling reactions .
Biological Activity :
- The target compound’s fluorine atom likely enhances binding affinity to opioid or serotonin receptors, contributing to its analgesic properties .
- Fexofenadine HCl (), a piperidine-based antihistamine, demonstrates how bulkier substituents (e.g., diphenylhydroxymethyl) can redirect activity toward peripheral H1 receptors .
Biological Activity
4-[(Benzyloxy)methyl]-4-fluoropiperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen. The presence of the benzyloxy and fluorine substituents significantly influences its biological properties. The fluorine atom enhances lipophilicity, which can improve membrane permeability and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound exhibits affinity for various receptors, including serotonin and dopamine receptors, which are critical in modulating neurotransmission.
- Enzyme Inhibition : It may also act as an inhibitor for certain enzymes involved in metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. It has shown:
- Cytotoxicity : Effective in inducing cell death in cancer cell lines at micromolar concentrations.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha was observed in stimulated macrophage cultures.
| Study Type | Concentration (µM) | Effect Observed |
|---|---|---|
| Cytotoxicity Assay | 1 - 10 | Induced apoptosis in cancer cells |
| Inflammatory Assay | 10 - 100 | Reduced IL-6 secretion by 50% |
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile:
- Dosing Regimens : Mice were administered varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg) via oral gavage.
- Biomarker Analysis : Post-treatment analysis indicated a dose-dependent reduction in inflammatory markers.
Case Study 1: Autoimmune Disease Model
In a lupus disease model using NZB/W mice, treatment with the compound resulted in:
- Reduction of Anti-dsDNA Antibodies : Statistically significant decrease in antibody titers after 13 weeks of treatment.
- Improvement in Clinical Symptoms : Observations indicated less severe manifestations of lupus compared to control groups.
Case Study 2: Cancer Therapeutics
In xenograft models of human tumors:
- Tumor Growth Inhibition : The compound demonstrated a significant reduction in tumor volume compared to untreated controls.
- Mechanistic Insights : Studies suggested that the compound may induce apoptosis through caspase activation pathways.
Structure-Activity Relationships (SAR)
The modifications in the chemical structure have been systematically studied to optimize biological activity:
- Fluorine Substitution : Enhances binding affinity and selectivity towards target receptors.
- Benzyloxy Group : Improves lipophilicity and bioavailability.
Q & A
Q. What are the common synthetic routes for 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or alkylation of a piperidine scaffold. For example, analogous piperidine derivatives are prepared by reacting piperidine with halogenated benzyl ethers (e.g., 2-methyl-2-propenyl chloride) in solvents like dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Intermediates are characterized using thin-layer chromatography (TLC) for purity assessment, NMR spectroscopy (¹H/¹³C) to confirm structural motifs (e.g., benzyloxy and fluorine substituents), and mass spectrometry (MS) for molecular weight verification .
Q. Which analytical techniques are critical for confirming the purity and stability of this compound under varying storage conditions?
Stability studies require high-performance liquid chromatography (HPLC) to monitor degradation products, while dynamic vapor sorption (DVS) assesses hygroscopicity. For example, related piperidine hydrochlorides are sensitive to humidity and may require storage in desiccators at 2–8°C. Differential scanning calorimetry (DSC) can identify phase transitions or decomposition temperatures .
Q. How is the compound utilized in medicinal chemistry as a pharmacophore or intermediate?
The benzyloxy and fluorine groups enhance lipophilicity and metabolic stability, making the compound a key intermediate for CNS-targeting drugs. It is often functionalized via Mitsunobu reactions to introduce aryl groups or undergo catalytic hydrogenation to remove benzyl protecting groups .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Contradictions may arise from differences in metabolic stability or blood-brain barrier penetration. Physiologically based pharmacokinetic (PBPK) modeling can predict in vivo behavior, while metabolite identification studies (using LC-MS/MS) clarify degradation pathways. Cross-validating results with structural analogs (e.g., 3-(4-Fluorobenzyl)piperidine hydrochloride) helps isolate contributing factors .
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Density functional theory (DFT) calculations predict regioselectivity in substitution reactions (e.g., fluorination vs. benzylation). Tools like ICReDD’s reaction path search integrate quantum chemistry and machine learning to screen solvent/base combinations, reducing trial-and-error experimentation. For instance, optimizing the SN2 displacement of a tosylate intermediate might prioritize polar aprotic solvents like DMF .
Q. What experimental controls are essential when studying this compound’s interaction with neurological targets (e.g., serotonin receptors)?
Use radioligand binding assays with selective antagonists (e.g., ketanserin for 5-HT₂A) to confirm specificity. Include negative controls (e.g., scrambled peptide analogs) and positive controls (e.g., known agonists/antagonists). For functional assays, measure intracellular calcium flux via FLIPR (Fluorescent Imaging Plate Reader) to quantify receptor activation .
Q. How do steric and electronic effects of the benzyloxy and fluorine substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atom deactivates the piperidine ring, directing electrophilic substitutions to the benzyloxy group. Steric hindrance from the benzyl moiety may limit Buchwald-Hartwig amination efficiency. Computational studies (e.g., Mulliken charge analysis ) can identify reactive sites, guiding catalyst selection (e.g., Pd-XPhos for hindered substrates) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of this compound?
Scale-up challenges include exothermic reactions and byproduct accumulation. Implement flow chemistry for better temperature control and in-line purification (e.g., scavenger resins). Design of Experiments (DoE) optimizes parameters like stoichiometry and residence time. For example, a 20% yield improvement was achieved by switching from batch to continuous flow in analogous piperidine syntheses .
Q. What protocols ensure reproducibility in crystallizing this compound?
Use anti-solvent crystallization with ethanol/water mixtures, monitoring supersaturation via FBRM (Focused Beam Reflectance Measurement) . Seed crystals of defined polymorphs (confirmed by PXRD ) prevent amorphous solid formation. For hygroscopic batches, employ lyophilization post-crystallization .
Q. How to validate the compound’s role in enzyme inhibition assays amid off-target effects?
Combine kinetic assays (e.g., Michaelis-Menten plots) with thermal shift assays (TSA) to confirm direct target engagement. CRISPR-engineered enzyme knockouts in cell models distinguish on-target vs. off-target activity. Cross-reference with databases like ChEMBL to rule out pan-assay interference compounds (PAINS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
